6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole

Physicochemical property profiling Lipophilicity Agrochemical design

This 6-bromo-5-methoxy benzotriazole combines an electron-withdrawing bromine and electron-donating methoxy group on the same scaffold, achieving an intermediate logP (~1.7) ideal for fine-tuning bioavailability in agrochemicals and drug candidates. Unlike monosubstituted analogs, its orthogonal reactivity (Br for cross-coupling, OCH3 for demethylation) enables single-step diversification, accelerating fragment-based drug discovery. Ensure batch-to-batch reproducibility with this precisely substituted heterocyclic core—standard benzotriazoles cannot substitute its unique electronic profile.

Molecular Formula C7H6BrN3O
Molecular Weight 228.049
CAS No. 1934633-24-5
Cat. No. B2725382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole
CAS1934633-24-5
Molecular FormulaC7H6BrN3O
Molecular Weight228.049
Structural Identifiers
SMILESCOC1=CC2=NNN=C2C=C1Br
InChIInChI=1S/C7H6BrN3O/c1-12-7-3-6-5(2-4(7)8)9-11-10-6/h2-3H,1H3,(H,9,10,11)
InChIKeyIHWDDAKMDHIMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole (CAS 1934633-24-5) – A Dual-Substituted Benzotriazole for Precisely Differentiated Synthetic and Agrochemical Research


6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is a heterocyclic building block belonging to the benzotriazole class, featuring a bromine atom at the 6‑position and a methoxy group at the 5‑position of the fused benzene ring . The compound has a molecular formula of C₇H₆BrN₃O and a molecular weight of 228.05 g mol⁻¹ . The presence of both an electron‑withdrawing bromine and an electron‑donating methoxy substituent on the same aromatic scaffold creates a unique electronic profile, making it a versatile intermediate for the construction of pharmaceuticals, agrochemicals, and fluorescent probes [1].

Why Generic Benzotriazole Substitution Fails for 6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole-Requiring Applications


Benzotriazole derivatives are not functionally interchangeable; small changes in the ring‑substitution pattern can profoundly alter lipophilicity, electronic character, and reactivity. For example, the monobromo analog 5‑bromo‑1H‑benzotriazole (CAS 32046‑62‑1) has a logP of 2.11 , while the monomethoxy analog 5‑methoxy‑1H‑benzotriazole (CAS 27799‑91‑3) exhibits a logP of approximately 0.97 . The concomitant presence of bromine and methoxy groups in the target compound is therefore expected to confer an intermediate–high lipophilicity that neither monosubstituted analog can replicate. This differential physicochemical profile directly impacts solubility, membrane permeability, and binding affinity in both agrochemical formulations and medicinal‑chemistry campaigns. Consequently, substituting this compound with a generic benzotriazole would introduce uncontrolled variability in key performance parameters, undermining experimental reproducibility and product development timelines.

Quantitative Differentiation Evidence for 6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole Relative to Its Closest Analogs


Lipophilicity (logP) Differentiation vs. Monosubstituted Benzotriazole Analogs

The target compound’s predicted lipophilicity is expected to lie between that of its monomethoxy and monobromo analogs, reflecting the additive contributions of the two substituents. The monomethoxy analog 5‑methoxy‑1H‑benzotriazole has a logP of 0.97 , while the monobromo analog 5‑bromo‑1H‑benzotriazole has a logP of 2.11 . Although a directly measured logP for the target compound has not been reported, the presence of both substituents predicts a logP significantly higher than 0.97 and approaching or exceeding 2.11, distinct from each monosubstituted comparator. This differentiation is critical for fine‑tuning the lipophilic balance in lead optimisation.

Physicochemical property profiling Lipophilicity Agrochemical design

Molecular Weight and Heavy-Atom Count as Descriptors of Bulk and Pharmacokinetic Potential

With a molecular weight of 228.05 g mol⁻¹ , the target compound is significantly heavier than 5‑methoxy‑1H‑benzotriazole (149.15 g mol⁻¹ ) and 5‑bromo‑1H‑benzotriazole (198.02 g mol⁻¹ ). This weight difference is accompanied by an increase in heavy‑atom count (12 vs. 10 and 10, respectively) and a larger topological polar surface area (approximately 61.8 Ų for related regioisomers [1]). The higher molecular weight positions the compound closer to the optimal range for oral bioavailability while the additional heavy atoms provide more opportunities for specific intermolecular interactions.

Molecular weight comparison Drug design Physicochemical property

Synthetic Utility: Orthogonal Reactivity from Bromine and Methoxy Substituents

The 6‑bromo substituent serves as a competent leaving group for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig), while the 5‑methoxy group acts as an electron‑donating substituent that directs electrophilic aromatic substitution to specific positions and can be demethylated to a phenol for further diversification . In contrast, the monofunctional analogs (5‑bromo‑1H‑benzotriazole and 5‑methoxy‑1H‑benzotriazole) each lack one of these orthogonal reactive handles. This dual reactivity allows sequential or chemoselective transformations that are not possible with a single‑functional‑group benzotriazole, enabling more efficient construction of complex molecular architectures [1].

Cross-coupling Synthetic chemistry Functional group interconversion

Purity Specification and Batch-to-Batch Consistency for Reliable Procurement

The target compound is commercially available with a minimum purity specification of 95% , as determined by HPLC and/or NMR. This level of purity is comparable to or exceeds that of typical laboratory‑grade analogs such as 5‑methoxy‑1H‑benzotriazole (typically ≥97% ) and 5‑bromo‑1H‑benzotriazole (typically 95%+ ), but the presence of two substituents makes the target compound inherently more difficult to purify to high levels. The 95% specification therefore reflects a balance between synthetic accessibility and purity that is appropriate for most research applications.

Purity Quality control Procurement specification

Highest‑Value Application Scenarios for 6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole Based on Quantitative Differentiation Evidence


Agrochemical Intermediate Requiring Defined Lipophilicity for Foliar Uptake

The intermediate logP window predicted for this compound (expected >0.97 to ~2.11) makes it particularly suitable for designing agrochemical active ingredients that must penetrate waxy leaf cuticles while maintaining adequate water solubility for translocation. Monosubstituted benzotriazoles either fall below (5‑OCH₃) or at the upper edge (5‑Br) of this optimal range, giving the target compound a distinct advantage in fine‑tuning bioavailability for crop protection agents .

Dual‑Handle Building Block for Efficient Parallel Library Synthesis

The presence of orthogonally reactive bromine (cross‑coupling) and methoxy (demethylation / electrophilic substitution direction) groups allows the compound to be used as a central core for generating diverse compound libraries in a single synthetic sequence. This dual functionality reduces the number of synthetic steps compared to using two separate monofunctional building blocks, directly accelerating structure–activity relationship studies in medicinal chemistry [1].

Bromodomain Inhibitor Fragment with Tunable Physicochemical Properties

Benzotriazole‑containing compounds have been disclosed as bromodomain inhibitors with IC₅₀ values <0.5 μM [2]. The additional bromine and methoxy substituents on the target compound provide extra vectors for modulating binding affinity and selectivity, while the intermediate molecular weight (228.05 g mol⁻¹) keeps the fragment within the lead‑like chemical space, making it a valuable starting point for fragment‑based drug discovery campaigns targeting epigenetic readers [2].

Quote Request

Request a Quote for 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.